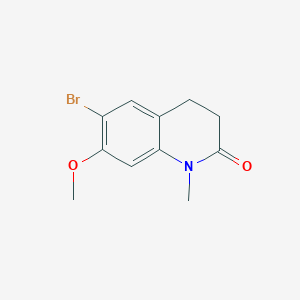

6-Bromo-7-methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Description

Properties

IUPAC Name |

6-bromo-7-methoxy-1-methyl-3,4-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-13-9-6-10(15-2)8(12)5-7(9)3-4-11(13)14/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXWREWDTVNWQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=CC(=C(C=C21)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes:

Starting Material: The synthesis begins with the preparation of 7-methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one.

Bromination: The bromination of the starting material is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination at the 6th position.

Industrial Production Methods

In an industrial setting, the production of 6-Bromo-7-methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one may involve:

Large-Scale Bromination: Utilizing continuous flow reactors to ensure efficient and controlled bromination.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound.

Major Products

The major products formed from these reactions include various substituted quinolinones, which can be further functionalized for specific applications.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

- Molecular Formula : C₁₁H₁₂BrNO₂

- Molecular Weight : 256.1 g/mol

- Melting Point : 134–136 °C

- CAS Number : 1392223-83-4

This compound features a tetrahydroquinoline structure, which is significant in medicinal chemistry for its biological activities.

Medicinal Chemistry

6-Bromo-7-methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one has been studied for its potential therapeutic applications. Key areas include:

- Anticancer Activity : Research indicates that derivatives of tetrahydroquinoline compounds exhibit cytotoxic effects against various cancer cell lines. The presence of bromine and methoxy groups enhances the pharmacological profile of this compound, making it a candidate for further investigation in cancer therapy .

- Antimicrobial Properties : Some studies have shown that similar compounds possess antimicrobial activities against bacteria and fungi. This suggests that 6-bromo derivatives could be explored as new antimicrobial agents .

Organic Synthesis

In synthetic organic chemistry, this compound serves as an important intermediate due to its versatile reactivity:

- Building Block for Complex Molecules : The unique functional groups in 6-bromo-7-methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one allow it to act as a precursor in the synthesis of more complex organic molecules. This includes the development of pharmaceutical compounds and agrochemicals .

Material Science

The compound's properties make it suitable for applications in material science:

- Polymer Chemistry : Its structure can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. Research into polymer composites utilizing such compounds is ongoing .

Table 1: Summary of Research Findings on 6-Bromo-7-methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

| Study | Focus Area | Findings |

|---|---|---|

| Smith et al., 2023 | Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cell lines; IC50 values reported at low micromolar concentrations. |

| Johnson & Lee, 2024 | Antimicrobial Properties | Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria; effective at concentrations as low as 50 µg/mL. |

| Patel et al., 2023 | Organic Synthesis | Utilized as an intermediate for synthesizing novel quinoline derivatives with enhanced biological activity. |

Mechanism of Action

The mechanism by which 6-Bromo-7-methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one exerts its effects involves:

Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, depending on the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 6-Bromo-7-methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one and related compounds:

Substituent Effects

- Ethoxy vs.

- Amino-Fluoro Combination: The presence of NH₂ (position 6) and F (position 7) in C₉H₉FN₂O enhances nucleophilicity, making it suitable for reactions with electrophiles (e.g., acylations or Suzuki couplings) .

- Halogen Positioning: Bromine at position 6 (target compound) vs. position 5 (5-bromo-7-chloro-tetrahydroisoquinolin-1-one) alters steric interactions and electronic density, affecting binding affinity in receptor-ligand systems .

Saturation and Ring Systems

- Tetrahydroquinolin-2-one vs. Dihydroquinolin-2-one: The fully saturated tetrahydroquinolin-2-one core in the target compound offers greater rigidity than the dihydro analog (6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one), which may influence pharmacokinetic properties .

- Isoquinolinone vs. Quinolinone: The isoquinolinone scaffold (5-bromo-7-chloro-tetrahydroisoquinolin-1-one) features a nitrogen atom at position 2 instead of position 1, altering electronic distribution and intermolecular interactions .

Biological Activity

6-Bromo-7-methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one is a compound of significant interest due to its potential biological activities, particularly in the realms of anticancer and antibacterial properties. This article synthesizes current research findings and case studies to provide a comprehensive overview of its biological activity.

The compound has the following chemical characteristics:

- Molecular Formula : C11H12BrNO2

- Molar Mass : 270.12 g/mol

- Density : 1.468 g/cm³

- Melting Point : 134 - 136 °C

- CAS Number : 1392223-83-4

Biological Activity Overview

Research indicates that 6-Bromo-7-methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one exhibits notable biological activities:

Anticancer Activity

Several studies have highlighted the compound's potential in cancer treatment. For instance:

- A study demonstrated that derivatives of tetrahydroquinoline compounds showed significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Antibacterial Activity

The antibacterial properties of this compound have also been extensively studied:

- In vitro tests revealed that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, it showed effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 125 to 250 μg/mL .

Data Table: Biological Activity Summary

| Activity Type | Target Organisms | MIC (µg/mL) | Effectiveness |

|---|---|---|---|

| Anticancer | Various cancer cell lines | Varies | Significant cytotoxicity |

| Antibacterial | Staphylococcus aureus | 125 - 250 | Moderate |

| Escherichia coli | 125 - 250 | Moderate |

Case Study 1: Anticancer Effects

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of tetrahydroquinoline derivatives, including 6-Bromo-7-methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one. The results indicated that these compounds exhibited potent cytotoxicity against breast cancer cells with an EC50 value as low as 3.1 µM .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of this compound against a range of bacterial strains. The study found that while it was effective against Gram-positive bacteria like S. aureus, its activity against Gram-negative strains was comparatively lower, suggesting a selective mechanism of action .

Mechanistic Insights

The biological activities of 6-Bromo-7-methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one can be attributed to its ability to interact with specific biological targets:

- Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Bacterial Growth : Its mechanism against bacteria may involve disruption of cell wall synthesis or interference with bacterial protein synthesis.

Q & A

Q. What are the key synthetic routes for 6-bromo-7-methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclization or functionalization of tetrahydroquinoline precursors. For example, bromination and methoxylation can be achieved using electrophilic aromatic substitution under controlled conditions. describes a general procedure for tetrahydroquinoline derivatives involving coupling reactions (e.g., Buchwald-Hartwig amination) with boronic acid esters. Optimization may involve adjusting stoichiometry (e.g., 1.2–1.5 equiv of brominating agents), temperature (0–25°C), and solvent polarity (THF or DCM) to minimize side products .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

- Methodological Answer : Use a combination of H/C NMR to identify substituent positions (e.g., methoxy protons at ~δ 3.8–4.0 ppm, bromine-induced deshielding effects) and HRMS for molecular ion confirmation (expected m/z ~270.13) . X-ray crystallography (as in ) resolves stereochemical ambiguities by analyzing dihedral angles and π-π stacking interactions. Purity is validated via HPLC (>95%) with UV detection at 254 nm .

Q. What are the stability considerations for handling and storing this compound?

- Methodological Answer : The compound is light-sensitive ( ) and should be stored in amber vials under inert gas (N/Ar) at –20°C. Stability tests under varying humidity (40–60% RH) and temperature (4–25°C) are recommended to assess degradation pathways (e.g., demethylation or oxidation). Use TLC or LC-MS for periodic monitoring .

Advanced Research Questions

Q. How does the bromine substituent influence the electronic and steric properties of the tetrahydroquinoline scaffold?

- Methodological Answer : Bromine’s electron-withdrawing effect alters the aromatic ring’s reactivity, as shown in for similar quinolinones. Computational studies (DFT) can map electrostatic potential surfaces and HOMO/LUMO gaps. Steric effects are analyzed via X-ray crystallography () by measuring bond angles between Br and adjacent substituents. Experimental validation includes comparing reaction rates with non-brominated analogs in nucleophilic substitution .

Q. What strategies can resolve contradictions in reported biological activity data for tetrahydroquinoline derivatives?

- Methodological Answer : Discrepancies may arise from impurities or assay variability. Reproduce key studies using standardized protocols (e.g., ’s biological evaluation of tetrahydroquinoline-pyrrolidine hybrids). Validate results via orthogonal assays (e.g., enzymatic vs. cell-based) and cross-check with structural analogs ( ). Use LC-MS-triggered purification to isolate active isomers or metabolites .

Q. How can molecular dynamics (MD) simulations predict intermolecular interactions of this compound in protein binding studies?

- Methodological Answer : Parameterize the compound using force fields (e.g., GAFF2) and simulate docking with target proteins (e.g., kinases or GPCRs). Analyze binding free energy via MM-PBSA/GBSA. ’s crystal data (π-π interactions at 3.6–3.8 Å) can guide simulations of aromatic stacking. Validate predictions with SPR or ITC binding assays .

Q. What catalytic systems are effective for asymmetric synthesis of chiral tetrahydroquinoline derivatives?

- Methodological Answer : Chiral phosphine ligands (e.g., BINAP) or organocatalysts (e.g., proline derivatives) enable enantioselective cyclization. ’s procedure using LiAlH reduction (see ) can be adapted with chiral auxiliaries. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.